

4-Chloro-3-nitrocinnamic Acid: A Comprehensive Technical Review

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Compound of Interest

Compound Name: 4-Chloro-3-nitrocinnamic acid

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Introduction

4-Chloro-3-nitrocinnamic acid is a substituted derivative of cinnamic acid, a naturally occurring aromatic carboxylic acid. Cinnamic acid and its derivatives have garnered significant interest in the scientific community due to their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The presence of both a chloro and a nitro group on the phenyl ring of **4-chloro-3-nitrocinnamic acid** is expected to modulate its electronic properties and, consequently, its biological efficacy, making it a compound of interest for further investigation in drug discovery and development. This technical guide provides a comprehensive literature review of **4-chloro-3-nitrocinnamic acid**, summarizing its chemical and physical properties, synthesis, and potential biological activities, along with detailed experimental protocols and workflow visualizations.

Chemical and Physical Properties

4-Chloro-3-nitrocinnamic acid is a yellow crystalline powder.^[1] Its fundamental properties are summarized in the table below.

Property	Value	Reference
Molecular Formula	C ₉ H ₆ ClNO ₄	[2]
Molecular Weight	227.6 g/mol	[2]
IUPAC Name	(2E)-3-(4-chloro-3-nitrophenyl)prop-2-enoic acid	[2]
CAS Number	20797-48-2	
Melting Point	188-190 °C	
Appearance	Yellow crystalline powder	[1]
Solubility	Sparingly soluble in water	[1]
Predicted XlogP	2.3	[2]

Spectroscopic Data

Detailed experimental spectroscopic data for **4-chloro-3-nitrocinnamic acid** is not readily available in the reviewed literature. However, based on the known spectra of related cinnamic acid derivatives, the following characteristic signals can be predicted.[3][4][5]

Spectroscopy	Predicted Chemical Shifts (δ) / Peaks
¹ H NMR	Aromatic protons (3H, m), Vinylic protons (2H, d, J ≈ 16 Hz), Carboxylic acid proton (1H, s, broad)
¹³ C NMR	Carbonyl carbon (~167 ppm), Aromatic carbons (6C), Vinylic carbons (2C)
IR (cm ⁻¹)	~3000 (O-H stretch), ~1680 (C=O stretch), ~1625 (C=C stretch), ~1530 & ~1350 (NO ₂ stretch)
Mass Spec (m/z)	[M-H] ⁻ at ~226

Synthesis of 4-Chloro-3-nitrocinnamic Acid

A detailed experimental protocol for the synthesis of **4-chloro-3-nitrocinnamic acid** is not explicitly available in the reviewed literature. However, it can be synthesized through common methods for cinnamic acid synthesis, such as the Perkin reaction or the Knoevenagel condensation.^[6] A plausible synthetic route starting from 4-chloro-3-nitrobenzaldehyde is outlined below.

Proposed Synthesis via Knoevenagel Condensation

This method involves the condensation of 4-chloro-3-nitrobenzaldehyde with malonic acid in the presence of a basic catalyst.

Experimental Protocol:

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser, dissolve 4-chloro-3-nitrobenzaldehyde (1 equivalent) and malonic acid (1.1 equivalents) in a suitable solvent such as pyridine.
- **Catalyst Addition:** Add a catalytic amount of a base, such as piperidine (e.g., 2-3 drops).
- **Reaction:** Heat the reaction mixture to reflux for a specified time (typically 2-4 hours), monitoring the progress by Thin Layer Chromatography (TLC).
- **Work-up:** After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice-cold water.
- **Precipitation:** Acidify the aqueous mixture with concentrated hydrochloric acid (HCl) to precipitate the **4-chloro-3-nitrocinnamic acid**.
- **Isolation and Purification:** Collect the solid product by filtration, wash with cold water to remove any unreacted starting materials and inorganic salts.
- **Drying:** Dry the product under vacuum to obtain the pure **4-chloro-3-nitrocinnamic acid**.
- **Recrystallization (Optional):** The product can be further purified by recrystallization from a suitable solvent like ethanol.



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Proposed synthesis workflow for **4-Chloro-3-nitrocinnamic acid**.

Biological Activity

While there is a lack of specific quantitative data on the biological activity of **4-chloro-3-nitrocinnamic acid** itself, numerous studies on its derivatives suggest potential antimicrobial and anticancer properties.

Antimicrobial Activity

Cinnamic acid and its derivatives are known to exhibit antimicrobial activity, often attributed to their ability to disrupt microbial cell membranes.^[7] Studies on esters of 4-chlorocinnamic acid have shown activity against various fungal and bacterial strains.^{[8][9][10]}

Quantitative Data on Related Compounds:

Compound	Organism	MIC (μmol/mL)	Reference
Methoxyethyl 4-chlorocinnamate	Candida albicans	0.13	^{[8][9]}
Perillyl 4-chlorocinnamate	Candida albicans	0.024	^{[8][9]}

Note: No specific MIC values for **4-chloro-3-nitrocinnamic acid** were found in the reviewed literature.

Anticancer Activity

Cinnamic acid derivatives have been investigated for their potential as anticancer agents, with proposed mechanisms including the induction of apoptosis.[\[11\]](#)[\[12\]](#) While no specific IC₅₀ values for **4-chloro-3-nitrocinnamic acid** have been reported, studies on other cinnamic acid derivatives show promising cytotoxic effects against various cancer cell lines.

Quantitative Data on Related Compounds:

Compound	Cell Line	IC ₅₀ (μM)	Reference
Methyl 2-[(E)-2-[4-(formyloxy)phenyl]ethenyl]-4-methyl-3-oxopentanoate	Mycobacterium marinum	64	[13]
Cinnamic acid derivative 1	A-549 (Lung)	11.38	[12]
Cinnamic acid derivative 5	A-549 (Lung)	10.36	[12]
Cinnamic acid derivative 9	A-549 (Lung)	11.06	[12]

Note: No specific IC₅₀ values for **4-chloro-3-nitrocinnamic acid** were found in the reviewed literature.

Experimental Protocols for Biological Assays

The following are detailed, generalized protocols for assessing the antimicrobial and anticancer activities of compounds like **4-chloro-3-nitrocinnamic acid**.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.[\[7\]](#)[\[13\]](#)

Materials:

- **4-Chloro-3-nitrocinnamic acid**
- Dimethyl sulfoxide (DMSO) for stock solution
- Mueller-Hinton Broth (MHB) or other appropriate growth medium
- Bacterial/fungal strain of interest
- Sterile 96-well microtiter plates
- Incubator

Protocol:

- Stock Solution Preparation: Dissolve **4-chloro-3-nitrocinnamic acid** in DMSO to a high concentration (e.g., 10 mg/mL).
- Inoculum Preparation: Culture the test microorganism in the appropriate broth overnight at 37°C. Dilute the overnight culture to achieve a turbidity equivalent to a 0.5 McFarland standard.
- Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the compound stock solution in the growth medium to achieve a range of concentrations.
- Inoculation: Add the diluted microbial suspension to each well.
- Incubation: Incubate the plate at 37°C for 18-24 hours.
- MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.

Cytotoxicity Assay (MTT Assay)

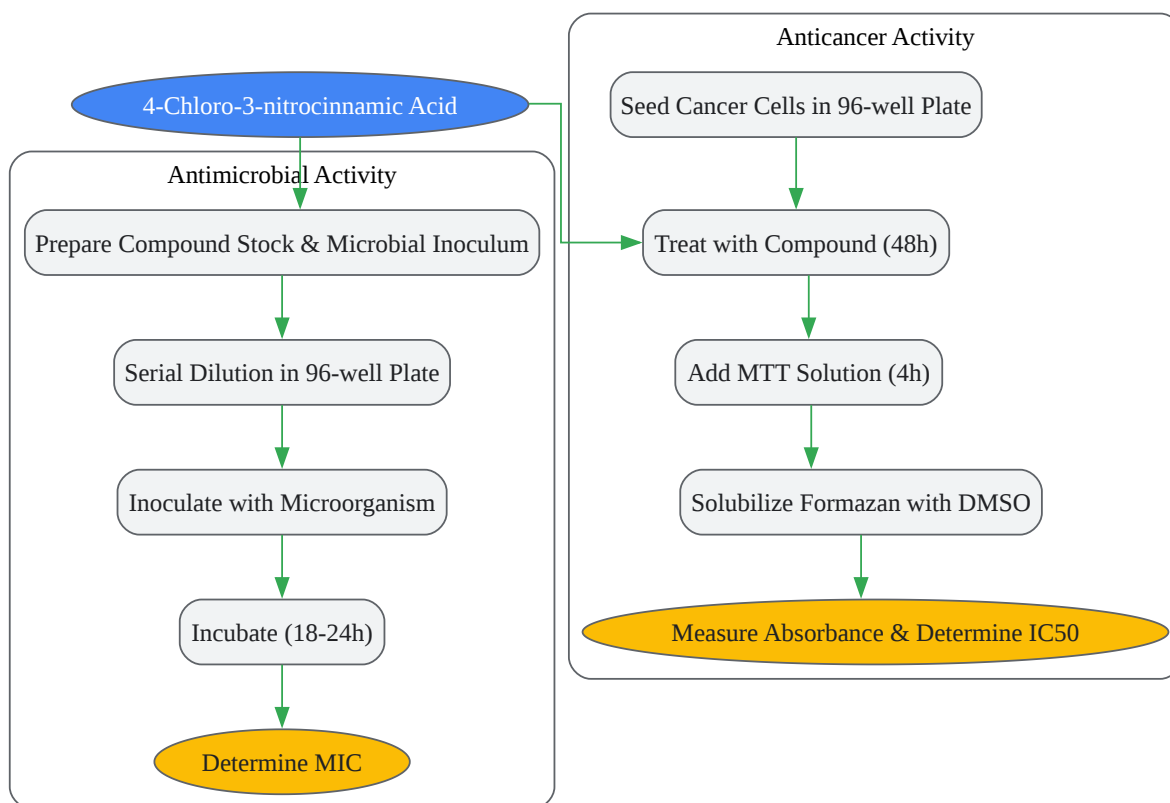
The MTT assay is a colorimetric assay used to assess cell viability and, by extension, the cytotoxic effects of a compound on cancer cells.^{[1][14][15]}

Materials:

- **4-Chloro-3-nitrocinnamic acid**
- Cancer cell line (e.g., A-549)
- Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- DMSO
- 96-well plates
- CO₂ incubator

Protocol:

- **Cell Seeding:** Seed the cancer cells in a 96-well plate at a density of approximately 1×10^4 cells/well and incubate for 24 hours.
- **Compound Treatment:** Treat the cells with various concentrations of **4-chloro-3-nitrocinnamic acid** dissolved in the culture medium (with a small, non-toxic percentage of DMSO) and incubate for 48 hours.
- **MTT Addition:** Add MTT solution to each well and incubate for another 4 hours.
- **Formazan Solubilization:** Remove the medium and add DMSO to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance at 570 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[\[16\]](#)

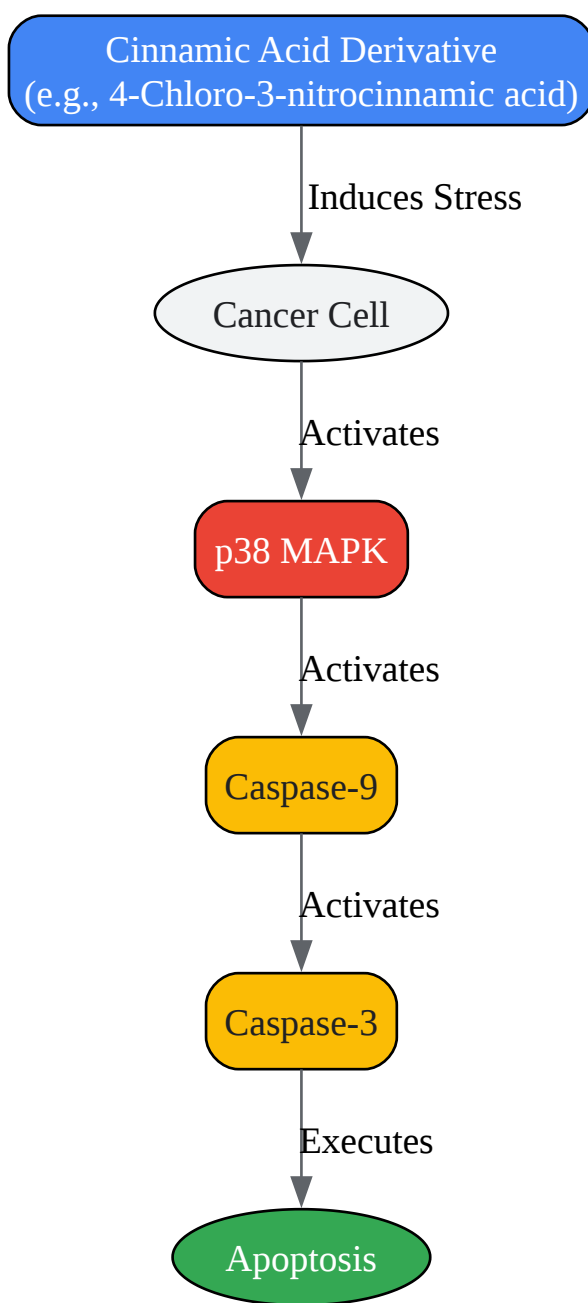


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Generalized workflow for biological activity screening.

Proposed Signaling Pathway

Based on studies of other cinnamic acid derivatives, a potential mechanism of anticancer activity for **4-chloro-3-nitrocinnamic acid** could involve the induction of apoptosis through the activation of the p38 MAPK signaling pathway.^{[15][17]}



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Proposed apoptotic signaling pathway for cinnamic acid derivatives.

Conclusion and Future Directions

4-Chloro-3-nitrocinnamic acid represents a promising scaffold for the development of novel therapeutic agents, given the well-documented antimicrobial and anticancer activities of related cinnamic acid derivatives. This technical guide has summarized the available information on its

properties and proposed methods for its synthesis and biological evaluation. However, a significant gap in the literature exists regarding the specific biological activities and mechanisms of action of **4-chloro-3-nitrocinnamic acid** itself. Future research should focus on:

- **Definitive Synthesis and Characterization:** Publishing a detailed, validated protocol for the synthesis of **4-chloro-3-nitrocinnamic acid**, along with comprehensive spectroscopic data.
- **Quantitative Biological Evaluation:** Determining the MIC values against a broad panel of pathogenic bacteria and fungi, and the IC₅₀ values against various cancer cell lines.
- **Mechanism of Action Studies:** Elucidating the specific signaling pathways modulated by **4-chloro-3-nitrocinnamic acid** to understand its mode of action at the molecular level.

Addressing these research gaps will be crucial in unlocking the full therapeutic potential of this and other substituted cinnamic acids.

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